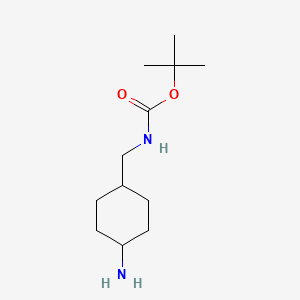

cis-4-(Boc-aminomethyl)cyclohexylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-aminocyclohexyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMYZMWDTDJTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619358 | |

| Record name | tert-Butyl [(4-aminocyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296270-94-5, 192323-07-2 | |

| Record name | 1,1-Dimethylethyl N-[(4-aminocyclohexyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=296270-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(4-aminocyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to cis-4-(Boc-aminomethyl)cyclohexylamine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

Cis-4-(Boc-aminomethyl)cyclohexylamine is a valuable bifunctional building block in modern medicinal chemistry and organic synthesis. Its structure, featuring a cyclohexane scaffold with two differentially protected primary amines in a fixed cis-orientation, offers unique stereochemical control and synthetic versatility. The presence of a nucleophilic primary amine and an acid-labile tert-butoxycarbonyl (Boc)-protected aminomethyl group allows for sequential, orthogonal chemical modifications. This guide provides an in-depth analysis of the compound's chemical properties, synthesis, reactivity, and core applications, with a focus on its strategic use in the development of novel therapeutics. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Core Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. The molecule's key feature is the 1,4-disubstituted cyclohexane ring, where the aminomethyl and amino groups are locked in a cis relationship. This conformation results in one axial and one equatorial substituent in the stable chair conformation, a critical consideration for spatial orientation in molecular design.

| Property | Data |

| IUPAC Name | tert-butyl N-[(cis-4-aminocyclohexyl)methyl]carbamate[1] |

| Synonyms | (cis-4-Aminocyclohexyl)methylcarbamic acid tert-butyl ester |

| CAS Number | 866548-92-7[1][2] |

| Molecular Formula | C₁₂H₂₄N₂O₂[1][2][3] |

| Molecular Weight | 228.33 g/mol [1][3] |

| Appearance | White to off-white solid or liquid[4] |

| Solubility | Soluble in methanol and ethyl acetate; slightly soluble in water[5] |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere (2–8 °C)[4][5] |

Synthesis and Reactivity: A Tale of Two Amines

The synthetic utility of this compound stems from the distinct reactivity of its two nitrogen functional groups.

Synthetic Strategy

While specific proprietary synthesis routes may vary, a logical retrosynthetic approach would involve the diastereoselective functionalization of a cyclohexane precursor. A plausible forward synthesis could involve the reduction of cis-4-aminocyclohexanecarbonitrile, followed by the selective Boc-protection of the resulting aminomethyl group. The cis-stereochemistry is a critical parameter that must be established early in the synthesis, often through stereoselective reduction of a cyclohexanone derivative or by starting with a pre-existing cis-isomer.[6]

Chemical Reactivity

The compound's reactivity is governed by the interplay between the free primary amine and the Boc-protected amine.

-

The Primary Amine (-NH₂): This group is a potent nucleophile and a weak base. It readily participates in standard amine reactions such as acylation (e.g., with acid chlorides or activated esters to form amides), reductive amination with aldehydes or ketones, alkylation, and arylation. This site serves as the primary attachment point for extending the molecular structure.

-

The Boc-Protected Amine (-NHBoc): The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[7] Its primary function is to render the aminomethyl group unreactive to the basic or nucleophilic conditions used to modify the free amine. The Boc group's key feature is its stability to a wide range of reagents, yet its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA).[8][9] This acid-catalyzed deprotection proceeds via the formation of a stable tert-butyl cation, liberating the free amine for subsequent functionalization.[8] This orthogonal protection strategy is fundamental to its application in multi-step syntheses.

The workflow below illustrates this differential reactivity, a core principle enabling its use as a versatile linker.

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | 866548-92-7 | INDOFINE Chemical Company [indofinechemical.com]

- 3. capotchem.cn [capotchem.cn]

- 4. cis-4-(Boc-aMino)cyclohexaneMethylaMine, 97% CAS#: 509143-00-4 [m.chemicalbook.com]

- 5. cis-4-(Boc-amino)cyclohexylamine, 97% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to cis-4-(Boc-aminomethyl)cyclohexylamine: Molecular Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the rational design of molecules with precisely controlled three-dimensional structures is paramount. Bifunctional scaffolds, which possess multiple reactive sites, are invaluable tools for constructing complex molecular architectures. Among these, cis-4-(Boc-aminomethyl)cyclohexylamine emerges as a key building block, offering a unique combination of a conformationally defined cyclohexane core and orthogonally protected amino functionalities. This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, synthesis, and characterization of this compound, and explores its burgeoning role as a versatile linker and scaffold in the design of novel therapeutics.

Molecular Structure and Conformational Analysis

The molecular structure of this compound consists of a cyclohexane ring substituted at the 1 and 4 positions with an aminomethyl group and a primary amine, respectively. The cis stereochemistry dictates that both substituents are on the same face of the cyclohexane ring. The aminomethyl group is protected with a tert-butyloxycarbonyl (Boc) group, a widely used protecting group in organic synthesis.

Chemical Properties Summary

| Property | Value |

| CAS Number | 866548-92-7 |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | tert-butyl ((cis-4-aminocyclohexyl)methyl)carbamate |

| SMILES | C1CC(CN)CNC(=O)OC(C)(C)C |

The conformational behavior of the cyclohexane ring is a critical aspect of the molecule's overall topology. Like cyclohexane itself, the ring in this compound predominantly adopts a chair conformation to minimize steric and torsional strain. In a cis-1,4-disubstituted cyclohexane, one substituent must occupy an axial position while the other is in an equatorial position.[1]

A ring flip interconverts these two chair conformations, exchanging the axial and equatorial positions of the substituents. The conformational equilibrium will favor the chair conformation where the bulkier substituent occupies the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions.[1] In the case of this compound, the Boc-aminomethyl group is significantly larger than the amino group. Therefore, the conformational equilibrium will strongly favor the conformer where the Boc-aminomethyl group is in the equatorial position and the amino group is in the axial position.

Caption: Conformational equilibrium of this compound.

This conformational preference has significant implications for how the molecule presents its functional groups in three-dimensional space, influencing its binding to biological targets when incorporated into larger drug molecules.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals. Its primary function is to temporarily mask the reactivity of an amine group, preventing it from participating in unwanted side reactions during a synthetic sequence. The Boc group is favored due to its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.

Crucially, the Boc group can be readily and selectively removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent. This orthogonality to other common protecting groups, such as the base-labile Fmoc group, allows for precise and sequential chemical modifications at different sites within a molecule.

Caption: General scheme of Boc protection and deprotection of a primary amine.

Synthesis of this compound

The synthesis of this compound typically starts from a commercially available precursor that already contains the cis-1,4-disubstituted cyclohexane core. A common starting material is cis-1,4-cyclohexanedimethanamine. The synthesis involves the selective mono-Boc protection of one of the two primary amino groups.

Achieving selective mono-protection of a diamine can be challenging as di-protection is a common side reaction. A widely employed strategy involves the use of one equivalent of an acid to protonate one of the amino groups, rendering it less nucleophilic and thus less reactive towards the Boc-anhydride.

Experimental Protocol: Selective Mono-Boc Protection of a Diamine

This protocol is a general procedure that can be adapted for the synthesis of this compound from the corresponding diamine.

Materials:

-

cis-1,4-Cyclohexanedimethanamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Hydrochloric acid (HCl) or another suitable acid

-

A suitable solvent (e.g., methanol, dichloromethane)

-

A base for workup (e.g., sodium hydroxide)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve one equivalent of cis-1,4-cyclohexanedimethanamine in a suitable solvent and cool the solution in an ice bath.

-

Slowly add one equivalent of a solution of HCl in the same solvent. Stir the mixture for a short period to allow for the formation of the mono-hydrochloride salt.

-

To this mixture, add one equivalent of di-tert-butyl dicarbonate, either neat or dissolved in a minimal amount of the reaction solvent.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by adding water and a base to neutralize the acid and deprotonate the remaining ammonium salt.

-

The product is then extracted into an organic solvent.

-

The combined organic layers are washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography to yield the pure this compound.

The causality behind this experimental choice lies in the differential reactivity of the free amine versus the protonated amine. The mono-protonation effectively "protects" one amine group, allowing the other to react selectively with the Boc anhydride.

Characterization

The structural elucidation of this compound relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected NMR Spectral Features:

While specific, publicly available spectra for this exact compound are scarce, the expected ¹H and ¹³C NMR signals can be predicted based on its structure and the known chemical shifts of similar molecules.

-

¹H NMR:

-

A broad singlet or multiplet in the range of 1.0-2.0 ppm corresponding to the cyclohexane ring protons. Due to the cis stereochemistry and the chair conformation, the axial and equatorial protons will have different chemical shifts and coupling constants.

-

A singlet at approximately 1.4 ppm integrating to 9 protons, characteristic of the tert-butyl group of the Boc protecting group.

-

Signals corresponding to the -CH₂-NHBoc and -CH-NH₂ protons.

-

A broad singlet for the NH protons of the carbamate and the primary amine, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Signals for the carbons of the cyclohexane ring.

-

A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

A signal around 28 ppm for the three methyl carbons of the tert-butyl group.

-

A signal for the carbonyl carbon of the Boc group in the range of 155-160 ppm.

-

Signals for the carbons of the aminomethyl and the carbon bearing the primary amine.

-

Mass Spectrometry:

-

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 229.3.

Applications in Drug Discovery

The bifunctional nature and defined stereochemistry of this compound make it a valuable building block in drug discovery. The presence of a Boc-protected amine and a free primary amine allows for its use as a linker to connect two different molecular fragments.

Role as a Linker:

In modern drug design, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), linkers play a crucial role in connecting a targeting moiety (which binds to a specific protein or cell) to an effector molecule (such as a cytotoxic agent or an E3 ligase ligand). The cyclohexane core of this compound provides a rigid and non-aromatic spacer, which can be advantageous for optimizing the spatial orientation of the connected fragments and improving pharmacokinetic properties.

Caption: Schematic representation of this compound as a linker.

The synthetic utility lies in the sequential reactivity of its two amino groups. The free primary amine can be reacted first, for example, through amide bond formation or reductive amination. Subsequently, the Boc group is removed to reveal the second primary amine, which can then be coupled to another molecular entity. This stepwise approach allows for the controlled and directional assembly of complex drug candidates.

While specific examples of marketed drugs containing this exact linker are not yet prevalent, the use of substituted cyclohexylamine derivatives is a common strategy in medicinal chemistry to introduce non-planar, sp³-rich scaffolds that can improve properties such as solubility, metabolic stability, and cell permeability, while reducing the risk of off-target toxicity associated with planar aromatic rings. The exploration of this compound and its analogues in the design of next-generation therapeutics is an active area of research.

Conclusion

This compound is a valuable and versatile building block for researchers and scientists in the field of drug development. Its well-defined stereochemistry and conformational preferences, coupled with the orthogonal reactivity of its two amino groups, provide a powerful tool for the synthesis of complex molecules with precise three-dimensional architectures. As the demand for novel therapeutic modalities such as PROTACs and ADCs continues to grow, the strategic application of bifunctional linkers like this compound will undoubtedly play an increasingly important role in the discovery of new medicines.

References

-

Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. [Link]

Sources

A Technical Guide to cis-4-(Boc-aminomethyl)cyclohexylamine: A Versatile Bifunctional Building Block in Modern Drug Discovery

This document provides an in-depth technical examination of cis-4-(Boc-aminomethyl)cyclohexylamine, CAS Number 866548-92-7. It is intended for an audience of researchers, medicinal chemists, and drug development professionals who utilize advanced chemical intermediates. This guide moves beyond a simple recitation of properties to explore the molecule's synthetic rationale, practical applications, and the underlying chemical principles that make it a valuable tool in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of a Differentially Protected Diamine

This compound is a bifunctional organic compound featuring a cyclohexane scaffold. Its strategic importance lies in the differential protection of its two primary amine functionalities. One amine remains free and available for immediate chemical transformation, while the other is temporarily masked as a tert-butyloxycarbonyl (Boc) carbamate. This design allows for sequential, regioselective reactions, a cornerstone of modern multi-step organic synthesis.

The cis stereochemistry of the 1,4-disubstituted cyclohexane ring imparts a specific three-dimensional conformation, which can be critical for molecular recognition and binding to biological targets. Unlike its trans isomer, the cis form adopts a constrained geometry that can be exploited to lock a portion of a larger molecule into a desired orientation. The compound is also known by its IUPAC name, 1,1-Dimethylethyl N-[(cis-4-aminocyclohexyl)methyl]carbamate.[1]

Physicochemical and Structural Properties

A clear understanding of a reagent's physical properties is fundamental to its successful application in the laboratory. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 866548-92-7 | [1][2][3][4] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2][3] |

| Molecular Weight | 228.33 g/mol | [1][2][3] |

| Appearance | Liquid | |

| Purity | Typically ≥97% | [3][4] |

| Synonyms | tert-Butyl ((cis-4-aminocyclohexyl)methyl)carbamate | [5] |

| SMILES | O=C(OC(C)(C)C)NC[C@H]1CCCC1 | [3] |

| InChI Key | HMMYZMWDTDJTRR-AOOOYVTPSA-N |

The Chemistry of the Boc Protecting Group: A Deliberate Choice

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide organic synthesis.[6] Its widespread use is due to a unique combination of stability and selective lability.

-

Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles and organometallic reagents. This allows for extensive chemical modification at other sites of the molecule without premature deprotection.

-

Acid Lability: The key feature of the Boc group is its susceptibility to cleavage under mild acidic conditions, typically with trifluoroacetic acid (TFA).[7][8] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to liberate the free amine.[6] This orthogonality makes it an ideal protecting group in strategies where other acid-labile (e.g., Trityl) or base-labile (e.g., Fmoc) groups are present.

The selection of the Boc group in this compound is therefore a deliberate design choice, offering chemists a reliable and well-understood method for unmasking the second amine functionality at a desired point in a synthetic sequence.

Synthetic Strategy and Stereochemical Control

The synthesis of 1,4-disubstituted cyclohexanes often yields a mixture of cis and trans isomers.[9] Achieving high stereoselectivity for the cis isomer is a significant challenge that dictates the synthetic approach. While specific proprietary synthesis routes for CAS 866548-92-7 are not detailed in the public literature, a plausible pathway can be constructed based on established methodologies for related compounds.

A common strategy involves the stereoselective reduction of a rigid aromatic precursor or the use of a starting material that already contains the desired cis stereochemistry. One potential route begins with cis-1,4-cyclohexanedicarboxylic acid, which can be converted to a diamine derivative and subsequently protected.

Below is a conceptual workflow illustrating a logical synthetic pathway.

Caption: Stepwise functionalization using the subject molecule.

Analytical Characterization

Confirming the identity and purity of this compound is achieved using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show a characteristic large singlet at approximately 1.4 ppm integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector. Complex multiplets in the aliphatic region (approx. 1.0-3.0 ppm) will correspond to the non-equivalent protons of the cyclohexane ring and the methylene bridge. Signals for the amine protons (NH and NH₂) will also be present, often as broad singlets.

-

¹³C NMR: Will display characteristic signals for the Boc group, including a quaternary carbon around 80 ppm (C(CH₃)₃) and a carbonyl carbon around 156 ppm. Signals for the carbons of the cyclohexane ring and the methylene bridge will appear in the aliphatic region.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 229.3.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the primary amine and the carbamate, and a strong C=O stretch for the carbamate carbonyl group around 1680-1700 cm⁻¹.

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for the protection and deprotection steps central to the use of diamines and this building block.

Protocol 1: Boc Deprotection of the Cyclohexylamine Scaffold

This protocol describes the standard procedure for removing the Boc group to liberate the second primary amine for subsequent reactions.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group at room temperature, generating volatile byproducts (isobutylene, CO₂) that are easily removed. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves both the starting material and the resulting salt.

Methodology:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic and involves gas evolution (CO₂). [6]4. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

-

The crude product is typically obtained as a TFA salt. It can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) followed by extraction and drying to yield the free diamine.

Protocol 2: Amide Coupling with the Free Amine

This protocol outlines a general procedure for acylating the free primary amine of the title compound.

Rationale: Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) provide a highly efficient and low-racemization method for forming amide bonds.

Methodology:

-

In a flask, dissolve the carboxylic acid to be coupled (1.0 eq) and HATU (1.05 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

-

Add DIPEA (2.5 eq) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) in DMF to the activated acid mixture.

-

Allow the reaction to stir at room temperature for 2-12 hours. Monitor for completion by TLC or LC-MS.

-

Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the resulting Boc-protected amide product by column chromatography on silica gel.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

-

Hazards: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Standard precautions for handling organic amines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [10]Handle in a well-ventilated area or a chemical fume hood. [11]* First Aid:

-

In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [2] * In case of skin contact, wash off with soap and plenty of water. [2] * If inhaled, move the person into fresh air. [2] * If swallowed, rinse mouth with water and consult a physician. * Storage: Store in a cool, dry place in a tightly sealed container. [11]Keep away from oxidizing agents. [11]

-

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated molecular tool. Its value is derived from the convergence of three key features: the bifunctional diamine nature, the reliable and orthogonal Boc protection strategy, and the stereochemically defined cis-cyclohexane scaffold. For scientists engaged in the design and synthesis of novel therapeutics, peptidomimetics, and complex organic molecules, this compound offers a robust and versatile starting point for introducing a constrained, functionalized linker or core element, enabling the precise construction of next-generation chemical entities.

References

-

Peptide Synthesis: The Role of Boc-Protected Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]

-

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate. [Link]

-

Boc Protected Compounds. Hebei Boze Chemical Co., Ltd. [Link]

-

This compound | 866548-92-7. AA Blocks. [Link]

-

Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes incorporating the cis-1,4-diaminocyclohexane ligand in a unique locked boat conformation. Journal of Medicinal Chemistry. [Link]

-

This compound. Synthonix. [Link]

-

Safety Data Sheet. GE. [Link]

-

Cyclohexylamine - SAFETY DATA SHEET. ProChem. [Link]

- Preparation of trans cyclohexane 1,4-diamine.

-

This compound. Chongqing Chemdad Co. [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. capotchem.cn [capotchem.cn]

- 3. aablocks.com [aablocks.com]

- 4. Synthonix, Inc > 866548-92-7 | this compound [synthonix.com]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. jk-sci.com [jk-sci.com]

- 7. nbinno.com [nbinno.com]

- 8. Boc Protected Compounds [pt.bzchemicals.com]

- 9. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 10. files.dep.state.pa.us [files.dep.state.pa.us]

- 11. cis-4-(Boc-amino)cyclohexylamine, 97% | Fisher Scientific [fishersci.ca]

Physical properties of Boc-protected cyclohexylamines

An In-depth Technical Guide to the Physical Properties of Boc-Protected Cyclohexylamines

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, indispensable in pharmaceutical development and peptide chemistry.[1][2][3] Its application to foundational scaffolds such as cyclohexylamine—a key intermediate in numerous industrial and pharmaceutical applications—fundamentally alters the molecule's physicochemical properties.[4][5] This guide provides an in-depth analysis of the physical properties of Boc-protected cyclohexylamines, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causal relationships between the structural changes imposed by the Boc group and the resultant shifts in melting point, boiling point, solubility, and crystallinity. This document is designed to serve as a practical reference, complete with detailed experimental protocols and comparative data to inform synthetic strategy and process development.

The Strategic Impact of Boc Protection on Amine Chemistry

The primary function of the Boc group is to mask the nucleophilicity and basicity of an amine, rendering it inert to a wide range of reaction conditions to which it would otherwise be reactive.[1][6][7] This protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O), forming a stable carbamate linkage.[3][8]

The genius of the Boc group lies in its "orthogonality"—it is exceptionally stable under basic, nucleophilic, and many reductive conditions, yet can be cleaved cleanly under mild acidic conditions (e.g., using trifluoroacetic acid or HCl).[1][3][7][9] This selective lability is paramount in multi-step syntheses. However, the introduction of this bulky, lipophilic group does more than just alter chemical reactivity; it profoundly transforms the physical nature of the parent molecule.

Caption: General workflow for the Boc-protection of cyclohexylamine.

Transformation of Core Physical Properties

The conversion of cyclohexylamine from a volatile, fishy-smelling liquid to a stable, manageable solid upon Boc protection is a stark illustration of its altered physical properties. These changes are not merely academic; they have significant practical implications for purification, handling, and storage.

Melting Point and Physical State: From Liquid to Crystalline Solid

Perhaps the most dramatic physical change is the transition from a liquid to a solid state. Unprotected cyclohexylamine exists as a liquid at room temperature with a melting point of -17.7 °C.[4][5][10] Upon protection with the Boc group, the resulting tert-butyl cyclohexylcarbamate is a white crystalline solid with a melting point in the range of 78-81 °C.[11]

Causality:

-

Increased Molecular Weight and Size: The addition of the C₅H₉O₂ moiety significantly increases the molecular mass (from 99.17 g/mol to 199.29 g/mol ) and surface area, enhancing van der Waals forces.

-

Crystal Lattice Formation: The bulky tert-butyl group, combined with the planar nature of the carbamate linkage, facilitates more organized packing into a stable crystal lattice. This ordered arrangement requires more thermal energy to disrupt, resulting in a higher melting point.[2][6]

-

Intermolecular Interactions: The carbamate group introduces a hydrogen bond donor (N-H) and two acceptors (C=O), which can participate in intermolecular hydrogen bonding, further stabilizing the solid state.

This transition is highly advantageous in a laboratory and manufacturing setting. Crystalline solids are generally easier to purify via recrystallization, weigh accurately, and store with greater long-term stability compared to liquids.[12][13]

Boiling Point and Thermal Lability

While cyclohexylamine has a well-defined boiling point of 134.5 °C at atmospheric pressure, the boiling points of Boc-protected amines are rarely reported under these conditions.[4][5]

Causality:

-

Thermal Instability: The Boc group is designed to be acid-labile, but it is also susceptible to thermal cleavage at elevated temperatures.[1] Heating a Boc-protected amine to its atmospheric boiling point would likely cause significant decomposition back to the parent amine, isobutylene, and carbon dioxide. Therefore, any distillation must be performed under high vacuum to lower the boiling point to a temperature that does not induce cleavage.

Solubility Profile: A Shift from Hydrophilic to Lipophilic

The Boc group fundamentally redesigns the solubility profile of cyclohexylamine. The parent amine is miscible with water but also soluble in many organic solvents.[4][5] In contrast, Boc-protected cyclohexylamines exhibit drastically reduced aqueous solubility while gaining excellent solubility in a broad range of organic solvents.[1][14][15]

Causality:

-

Increased Lipophilicity: The large, nonpolar tert-butyl group is the dominant factor, imparting significant hydrocarbon character to the molecule. This dramatically increases its lipophilicity ("fat-loving" nature), making it more compatible with nonpolar organic solvents.[1]

-

Masking of the Polar Amino Group: The polar, hydrogen-bonding primary amino group of cyclohexylamine is replaced by the less polar carbamate linkage. This reduces the molecule's ability to form strong hydrogen bonds with water, leading to poor aqueous solubility.

This shift is a powerful tool in synthesis. For example, during an aqueous workup, the Boc-protected compound will preferentially partition into the organic layer, allowing for easy separation from water-soluble impurities.

Comparative Data Summary

The following tables provide a clear, quantitative comparison of the key physical properties discussed.

Table 1: Physical Property Comparison of Cyclohexylamine and its Boc-Protected Derivative

| Property | Cyclohexylamine (Unprotected) | tert-butyl cyclohexylcarbamate (Boc-Protected) | Rationale for Change |

| Molecular Formula | C₆H₁₃N | C₁₁H₂₁NO₂ | Addition of C₅H₈O₂ |

| Molecular Weight | 99.17 g/mol [4][10] | 199.29 g/mol [16] | Addition of Boc group |

| Physical State (25°C) | Clear to yellowish liquid[4][5][10] | White crystalline solid[11] | Increased intermolecular forces and efficient crystal packing |

| Melting Point | -17.7 °C[4][5] | 78-81 °C[11] | Enhanced van der Waals forces and potential H-bonding |

| Boiling Point | 134.5 °C[4][5] | Not applicable (decomposes)[1] | Thermal lability of the Boc carbamate bond |

| Water Solubility | Miscible[4][5] | Slightly soluble / Insoluble[14][15] | Increased lipophilicity from tert-butyl group |

Table 2: Qualitative Solubility Profile of tert-butyl cyclohexylcarbamate

| Solvent | Type | Solubility | Rationale |

| Water | Polar Protic | Insoluble[14][17] | Lipophilic nature dominates; reduced H-bonding capacity. |

| Methanol | Polar Protic | Soluble[17] | Polarity is sufficient to dissolve the carbamate moiety. |

| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | Excellent solvent for a wide range of organic compounds. |

| Ethyl Acetate | Polar Aprotic | Very Soluble[17] | Good balance of polarity to dissolve the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | Aprotic ether is highly compatible. |

| Hexane / Petroleum Ether | Nonpolar | Soluble / Slightly Soluble[17] | Lipophilic tert-butyl and cyclohexyl groups aid solubility. |

Self-Validating Experimental Protocols

The trustworthiness of synthetic chemistry relies on robust and reproducible protocols. The following methods are standard, self-validating systems for the protection of cyclohexylamine and the characterization of its physical properties.

Protocol for Boc Protection of Cyclohexylamine

This procedure is a standard method for achieving high yields of the N-Boc protected product.[3][9][18]

Caption: Step-by-step experimental workflow for Boc-protection.

Protocol for Melting Point Determination

This protocol ensures an accurate determination of the melting point range, a critical purity indicator for a crystalline solid.[1]

-

Sample Preparation: Place a small amount of the dry, crystalline Boc-protected cyclohexylamine into a capillary tube, sealed at one end. Tap gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate (~10-20 °C/min) can be used to find an approximate melting range.

-

Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point found in the previous step.

-

Observation: Decrease the heating rate to 1-2 °C per minute. Carefully observe the sample.

-

Record Range: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂. A narrow range (e.g., < 2 °C) is indicative of high purity.

Conclusion and Field Perspective

The act of protecting cyclohexylamine with a Boc group is a transformative step that extends far beyond chemical reactivity. It fundamentally redefines the compound's physical properties, converting a challenging liquid into a manageable, crystalline solid. This transition from a water-miscible amine to a lipophilic carbamate provides significant advantages in purification, isolation, and handling, which are critical in both academic research and industrial drug development. Understanding the causal link between the addition of the Boc group and the resulting changes in melting point, solubility, and thermal stability allows scientists to strategically leverage these properties to streamline synthetic workflows and develop robust, scalable processes.

References

-

Supporting Information. (n.d.). Tert-butyl cyclohexylcarbamate. Retrieved from [Link]

-

RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

- Anonymous. (2024). Detailed comparative analysis of the physical and chemical properties of cyclohexylamine and other amine compounds.

- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).

-

SpectraBase. (n.d.). Tert-butyl cyclohexylcarbamate, N-methyl-. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Cyclohexylamine (C6H13N) properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl n-cyclohexylcarbamate (C11H21NO2). Retrieved from [Link]

-

RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). N-cyclohexylcyclohexanimine. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Hindawi. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry.

- Google Patents. (n.d.). Crystallization method of Boc-amino acid.

-

PubChem. (n.d.). tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate. Retrieved from [Link]

-

Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]

- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

-

Cheméo. (n.d.). Chemical Properties of Cyclohexylamine (CAS 108-91-8). Retrieved from [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

ChemSynthesis. (2025). N,O-Di-Boc-hydroxylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc Protected Compounds [bzchemicals.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. webqc.org [webqc.org]

- 5. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 13. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 14. trans-4-(Boc-amino)cyclohexylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. cis-4-(Boc-amino)cyclohexylamine, 97% | Fisher Scientific [fishersci.ca]

- 16. PubChemLite - Tert-butyl n-cyclohexylcarbamate (C11H21NO2) [pubchemlite.lcsb.uni.lu]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the Basicity of cis-4-(Boc-aminomethyl)cyclohexylamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the basicity of cis-4-(Boc-aminomethyl)cyclohexylamine, a bifunctional building block of increasing importance in medicinal chemistry. The molecule possesses two distinct nitrogen centers: a primary aliphatic amine and a tert-butoxycarbonyl (Boc)-protected amine (carbamate). A profound difference in the basicity of these two sites governs the molecule's reactivity and its utility in drug development. This guide elucidates the structural and electronic factors controlling the respective pKₐ values, including inductive effects, resonance delocalization, and conformational influences inherent to the cis-cyclohexane scaffold. We present both a robust experimental protocol for pKₐ determination via potentiometric titration and a theoretical framework for its computational prediction. The significant finding is the pronounced basicity of the primary amine (pKₐ ~10.5) in stark contrast to the essentially non-basic nature of the carbamate nitrogen, a distinction critical for its selective functionalization in synthetic chemistry.

Introduction: The Critical Role of Basicity in Drug Design

In the landscape of drug discovery and development, the acid-base properties of a molecule, quantified by its pKₐ value, are a cornerstone of its pharmaceutical profile. The pKₐ dictates the extent of ionization at a given pH, which in turn governs fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as aqueous solubility, membrane permeability, and binding interactions with biological targets.[1] Amines are a ubiquitous functional group in pharmaceuticals, and their ability to accept a proton makes their basicity a parameter of paramount importance.[2][3]

This compound presents a fascinating case study. As a diamine derivative, it offers two potential sites for protonation. However, these sites are electronically and sterically distinct. Understanding the differential basicity is not merely an academic exercise; it is the key to unlocking the molecule's synthetic potential, allowing chemists to selectively modify one amine group while the other remains protected, a common strategy in the construction of complex molecular architectures.

This guide will dissect the factors that render one nitrogen a potent base and the other chemically inert under typical reaction conditions. We will explore this topic from both a theoretical and practical standpoint, providing researchers with the foundational knowledge and methodologies required to confidently utilize this versatile chemical scaffold.

Structural Analysis: Deconstructing the Sources of Basicity

The basicity of the two nitrogen atoms in this compound is dictated by the availability of their lone pair of electrons to accept a proton.[4] A close examination of the molecular structure reveals why they differ so dramatically.

The Primary Aminomethyl Group: A Strong Aliphatic Base

The first basic center is the primary amine (-NH₂) attached to the cyclohexyl ring via a methylene bridge. Several factors contribute to its pronounced basicity:

-

Inductive Effect: The cyclohexylmethyl group is an alkyl group, which is electron-donating (+I effect) relative to hydrogen.[4][5] This effect pushes electron density onto the nitrogen atom, making its lone pair more available for protonation and stabilizing the resulting positive charge on the ammonium ion.[4] Consequently, simple alkylamines are consistently more basic than ammonia.[2] The pKₐ of the conjugate acid of cyclohexylamine itself is approximately 10.6, providing a strong baseline for comparison.[6][7]

-

Hybridization: The nitrogen atom is sp³ hybridized, meaning its lone pair resides in an orbital with significant p-character, making it relatively high in energy and readily available for bonding.[8]

-

Conformational Influence: In a cis-1,4-disubstituted cyclohexane, one substituent occupies an axial position while the other is equatorial.[9] This conformational arrangement can influence the accessibility of the amine's lone pair. Furthermore, the cis geometry raises the possibility of intramolecular hydrogen bonding (IHB). An IHB between the protonated primary amine (N⁺-H) and the carbonyl oxygen of the Boc group could stabilize the conjugate acid, thereby increasing the basicity of the amine (resulting in a higher pKₐ).[10]

The Boc-Protected Amine: A Non-Basic Carbamate

The second nitrogen atom is part of a carbamate functional group. Its chemical environment drastically suppresses its basicity:

-

Resonance Delocalization: The core reason for the lack of basicity is resonance. The nitrogen's lone pair is not localized; instead, it is delocalized into the adjacent carbonyl (C=O) group's π-system.[4][8] This delocalization stabilizes the lone pair, making it significantly less available to accept a proton. This effect is analogous to the reduced basicity of amides compared to amines.[4]

-

Resulting pKₐ: Due to this powerful electron-withdrawing resonance effect, the conjugate acids of carbamates are extremely acidic. Their pKₐ values are typically well below 0, meaning the carbamate nitrogen is essentially non-protonatable in all but the strongest of acidic conditions.[11]

The logical relationship between the molecule's structural features and the resulting basicity of each nitrogen atom is summarized in the diagram below.

Experimental pKₐ Determination by Potentiometric Titration

Potentiometric titration remains the most reliable and widely used method for determining the pKₐ of ionizable compounds due to its accuracy and simplicity.[12][13] The process involves the gradual addition of a strong acid (titrant) to a solution of the amine (analyte) while monitoring the solution's pH.

Self-Validating Protocol

This protocol is designed to be self-validating. The calibration of the pH electrode with standard buffers ensures measurement accuracy. The titration of a known standard (e.g., sodium carbonate) can verify the titrant concentration and system performance. The expected titration curve for a diamine with widely separated pKₐ values will show a distinct and sharp pH drop at the equivalence point corresponding to the protonation of the highly basic primary amine, confirming the theoretical analysis.

Materials and Reagents:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized, CO₂-free water

-

pH 4.01, 7.00, and 10.01 standard buffer solutions

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Class A 25 mL or 50 mL burette

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter according to the manufacturer's instructions using the pH 4.01, 7.00, and 10.01 buffers.

-

Analyte Preparation: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of CO₂-free deionized water in a 100 mL beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode tip is not in the path of the titrant addition.

-

Initial Reading: Record the initial pH of the amine solution before adding any titrant.

-

Titration: Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Equivalence Point: As the pH begins to change more rapidly, reduce the increment size (e.g., 0.05 mL or dropwise) to accurately capture the equivalence point, where the pH drops sharply.

-

Completion: Continue the titration well past the equivalence point until the pH curve flattens out in the acidic region.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence volume (Vₑ) at the inflection point of the curve. This can be done visually or more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the peak corresponds to Vₑ.

-

The pKₐ is the pH at the half-equivalence point (Vₑ/2). This is derived from the Henderson-Hasselbalch equation, where at 50% neutralization, [Base] = [Conjugate Acid] and thus pH = pKₐ.

-

Visualization of Experimental Workflow

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pKa of Cyclohexylamine [vcalc.com]

- 7. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. mdpi.com [mdpi.com]

- 13. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]

A Deep Dive into the Solubility of cis-4-(Boc-aminomethyl)cyclohexylamine: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Versatile Building Block

In the landscape of modern pharmaceutical development, the molecule cis-4-(tert-butoxycarbonyl-aminomethyl)cyclohexylamine stands as a critical bifunctional building block. Its unique stereochemistry and orthogonally protected amine functionalities make it an invaluable intermediate in the synthesis of a diverse range of active pharmaceutical ingredients (APIs). However, its successful integration into scalable synthetic routes and formulation processes is fundamentally governed by its physicochemical properties, paramount among which is its solubility. An intimate understanding of how this molecule behaves in various organic solvents is not merely academic; it is a cornerstone of efficient process development, reaction optimization, purification, and ultimately, the formulation of safe and effective medicines.

This in-depth technical guide moves beyond simple data provision. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles governing the solubility of cis-4-(Boc-aminomethyl)cyclohexylamine. We will explore the theoretical underpinnings of its solubility, present a reasoned analysis of its expected behavior in a wide array of organic solvents, and provide detailed, field-proven protocols for the empirical determination of its solubility profile. This document is structured to serve as both a predictive tool and a practical laboratory guide, empowering you to make informed decisions in your development pipeline.

Molecular Architecture and Its Implications for Solubility

To predict and understand the solubility of this compound, we must first dissect its molecular structure and the distinct contributions of its constituent parts.

-

The Cyclohexane Scaffold: The non-polar, saturated cyclohexane ring forms the backbone of the molecule. This aliphatic core is inherently lipophilic, favoring interactions with non-polar or weakly polar solvents through van der Waals forces.

-

The Primary Amine (-NH₂): This functional group is a key site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. It introduces a significant degree of polarity to the molecule, promoting solubility in protic and polar aprotic solvents. As a weak base, its solubility can be dramatically enhanced in acidic solutions through the formation of a polar ammonium salt.[1]

-

The Boc-Protected Aminomethyl Group (-CH₂NHBoc): This moiety presents a duality. The bulky tert-butyl group is highly non-polar and sterically hindering, contributing significantly to the molecule's lipophilicity and enhancing its solubility in less polar organic solvents.[2] Conversely, the carbamate linkage (-NH-C(=O)-O-) within the Boc group contains polar character and can act as a hydrogen bond acceptor, mediating interactions with polar solvents.

The "cis" stereochemistry of the substituents on the cyclohexane ring forces them into a diaxial or diequatorial conformation, influencing the overall molecular shape and how it packs in a crystal lattice. This, in turn, affects the lattice energy that must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Framework: Predicting Solubility Behavior

The age-old chemical maxim "like dissolves like" provides a foundational, albeit simplified, lens through which to view solubility.[3] A more nuanced prediction requires considering the interplay of polarity, hydrogen bonding capability, and dispersive forces.

Polarity and Hydrogen Bonding

The molecule possesses a complex polarity profile. The non-polar cyclohexane and tert-butyl groups are balanced by the highly polar primary amine and the moderately polar carbamate. This amphiphilic nature suggests that the molecule will not have exceptionally high solubility in the extremes of the solvent spectrum (e.g., very non-polar alkanes or highly polar water) but will exhibit favorable solubility in solvents of intermediate polarity.

-

Protic Solvents (e.g., Alcohols, Water): These solvents can engage in hydrogen bonding with both the primary amine (as donor and acceptor) and the carbamate group (as acceptor). We predict good solubility in lower-chain alcohols like methanol and ethanol, which can effectively solvate both the polar and non-polar regions of the molecule. While some qualitative data indicates slight solubility in water, the significant lipophilic character imparted by the cyclohexane and Boc groups limits its miscibility.[4][5]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can accept hydrogen bonds and possess large dipole moments, allowing them to interact favorably with the polar functionalities of the molecule. Solvents like DMF and DMSO are generally excellent solvents for a wide range of organic compounds and are expected to effectively dissolve this compound.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large non-polar surface area of the molecule suggests some affinity for these solvents. However, the energy required to break the intermolecular hydrogen bonds in the solid state may not be sufficiently compensated by the weak van der Waals interactions with these solvents. Consequently, solubility is expected to be limited. Toluene, with its greater polarizability, may be a slightly better solvent than aliphatic alkanes like hexane.

Predictive Solubility Profile

While precise experimental data is scarce in the literature, we can construct a predicted solubility profile based on the above principles and data for analogous compounds. This serves as a valuable starting point for solvent screening in the laboratory.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | Excellent hydrogen bonding capabilities (donor and acceptor) and ability to solvate both polar and non-polar regions. Confirmed by qualitative supplier data.[4][5] |

| Isopropanol, n-Butanol | Moderate to High | Good hydrogen bonding, but increased alkyl chain length slightly reduces polarity, potentially lowering solvating power for the polar amine group compared to methanol. | |

| Water | Low / Slightly Soluble | Strong hydrogen bonding network of water is disrupted by the large lipophilic moieties. Formation of hydrates is possible but overall solubility is limited. Confirmed by qualitative supplier data.[4][5] | |

| Aprotic Polar | DMF, DMSO | High | Strong dipole moment and hydrogen bond accepting capability effectively solvate the polar groups. |

| Acetonitrile | Moderate | Polar, but a weaker hydrogen bond acceptor than DMF or DMSO. May be less effective at solvating the primary amine. | |

| Tetrahydrofuran (THF) | Moderate | Lower polarity than other aprotics. Ethereal oxygen can accept hydrogen bonds, but overall solvating power for the polar groups is moderate. | |

| Halogenated | Dichloromethane (DCM) | Moderate to High | Capable of weak hydrogen bonding and has a good balance of polarity to solvate the overall structure. |

| Chloroform | Moderate to High | Similar to DCM, with slightly higher capacity for hydrogen bond donation. | |

| Ester | Ethyl Acetate | Moderate to High | Intermediate polarity and hydrogen bond accepting capability. Confirmed by qualitative supplier data.[4][5] |

| Aromatic | Toluene | Low to Moderate | Primarily non-polar interactions. May solvate the cyclohexane and Boc groups, but poor interaction with the free amine. |

| Aliphatic Non-Polar | Hexane, Heptane | Very Low | Only weak van der Waals interactions, insufficient to overcome the crystal lattice energy and solvate the polar functional groups. |

Experimental Determination of Solubility: A Self-Validating Protocol

Theoretical predictions provide a guide, but empirical data is the gold standard. The following protocols are designed to be robust and self-validating, ensuring high-quality, reliable data.

Workflow for Solubility Determination

The logical flow for determining solubility begins with a rapid qualitative assessment, followed by a more rigorous quantitative measurement for promising solvent systems.

Caption: Workflow for solubility assessment.

Detailed Protocol: Quantitative Shake-Flask Method

This method, adapted from established pharmaceutical guidelines, is designed to determine thermodynamic solubility.

Objective: To accurately measure the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (4 decimal places)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm PTFE syringe filters

-

Calibrated HPLC-UV or LC-MS system

Procedure:

-

Preparation: Add an excess of the solid compound (e.g., 50-100 mg) to a pre-weighed 4 mL vial. The key is to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen solvent into the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium (typically 24-48 hours). Causality Note: This extended equilibration time is critical to ensure the measurement reflects true thermodynamic solubility, not a supersaturated or incompletely dissolved state.

-

Phase Separation: Remove the vial from the shaker and let it stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a clean vial. Trustworthiness Note: Filtration is a critical step to prevent microscopic solid particles from entering the analytical sample, which would artificially inflate the measured solubility. The first few drops should be discarded to saturate the filter material.

-

Dilution: Accurately pipette a known volume of the saturated solution (e.g., 100 µL) into a volumetric flask (e.g., 10 mL) and dilute with a suitable mobile phase or solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method against a multi-point calibration curve prepared from a stock solution of the compound of known concentration.

-

Calculation: Calculate the original concentration in the saturated solution using the following formula: Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

Authoritative Grounding and Mechanistic Insights

The stability of the Boc protecting group is a critical consideration during solubility experiments. The Boc group is known to be labile under acidic conditions.[2] Therefore, when working with solvents that may contain acidic impurities (e.g., older bottles of chloroform or DCM) or if performing solubility studies in acidic media, degradation can occur, leading to inaccurate results. It is imperative to use high-purity, stabilized solvents and to consider the potential for deprotection when designing experiments. The mechanism of acid-catalyzed deprotection involves protonation of the carbamate carbonyl, followed by loss of the stable tert-butyl cation.[2]

Sources

- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 2. approcess.com [approcess.com]

- 3. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-4-(Boc-amino)cyclohexylamine, 97% | Fisher Scientific [fishersci.ca]

The Versatile Scaffold: A Deep Dive into cis-4-(Boc-aminomethyl)cyclohexylamine and its Structural Analogs in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cis-4-(aminomethyl)cyclohexylamine backbone represents a privileged scaffold in medicinal chemistry, offering a unique combination of conformational rigidity and synthetic tractability. This guide provides a comprehensive technical overview of cis-4-(tert-butoxycarbonyl-aminomethyl)cyclohexylamine as a key building block and explores the synthesis, structure-activity relationships (SAR), and therapeutic applications of its diverse structural analogs. Particular emphasis is placed on their roles as potent and selective kappa opioid receptor (KOR) agonists for the management of pain and other CNS disorders, as well as their emerging potential as allosteric modulators of G-protein coupled receptors (GPCRs). This document serves as a resource for researchers engaged in the design and development of novel therapeutics targeting complex biological pathways.

Introduction: The Significance of the cis-4-(Aminomethyl)cyclohexylamine Core

The 1,4-disubstituted cyclohexane ring system is a cornerstone in the design of small molecule therapeutics. Its inherent conformational constraints, existing primarily in a chair conformation, allow for the precise spatial orientation of appended functional groups, which is critical for selective receptor binding. The cis stereochemistry of the 4-(aminomethyl)cyclohexylamine scaffold further refines this spatial arrangement, presenting the amine and aminomethyl substituents in a diaxial or diequatorial orientation, depending on the specific ring inversion energetics.

The tert-butoxycarbonyl (Boc) protecting group on the aminomethyl nitrogen in cis-4-(Boc-aminomethyl)cyclohexylamine offers a stable yet readily cleavable handle, facilitating the selective functionalization of the primary amine. This makes it an invaluable starting material for the construction of diverse chemical libraries. Its utility spans a range of therapeutic areas, from CNS disorders to pain management and beyond.

Synthetic Strategies for cis-4-(Aminomethyl)cyclohexylamine Analogs

The synthesis of functionalized cis-4-(aminomethyl)cyclohexylamine analogs is a critical aspect of exploring their therapeutic potential. Various synthetic routes have been developed to achieve high stereoselectivity and functional group tolerance.

Stereoselective Synthesis of the Cyclohexane Core

Achieving the desired cis stereochemistry is paramount. One common approach involves the catalytic hydrogenation of aromatic precursors, such as p-aminobenzoic acid derivatives, followed by stereoselective reduction or functional group manipulation. For instance, the hydrogenation of 4-aminobenzoic acid over a rhodium catalyst can yield a mixture of cis and trans isomers, which can then be separated.[1] More advanced methods employ chiral auxiliaries or catalysts to achieve enantioselective synthesis of specific stereoisomers.[2]

A representative synthetic workflow for accessing the core scaffold is depicted below:

Functionalization of the Primary Amine

With the Boc-protected aminomethyl group in place, the primary amine of the cyclohexyl ring serves as a versatile point for diversification. Common derivatization strategies include:

-

Amide Bond Formation: Coupling with a wide array of carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt) to generate N-acyl derivatives.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield N-alkylated analogs.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.

Structural Analogs as Kappa Opioid Receptor (KOR) Agonists

A significant body of research has focused on the development of cis-4-(aminomethyl)cyclohexylamine analogs as potent and selective KOR agonists.[3][4] The KOR is a compelling therapeutic target for the treatment of pain, pruritus, and substance use disorders. However, traditional KOR agonists are often associated with undesirable side effects such as dysphoria, sedation, and hallucinations, which are thought to be mediated by the β-arrestin signaling pathway. Consequently, there is a strong interest in developing G-protein biased KOR agonists that selectively activate the analgesic G-protein signaling pathway while avoiding β-arrestin recruitment.[3]

Structure-Activity Relationships (SAR)

SAR studies have revealed key structural features that govern the potency, selectivity, and functional bias of these KOR agonists.

| Compound ID | R Group (Modification at primary amine) | KOR Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Notes | Reference |

| Lead Compound A | N-Methyl-N-(3,4-dichlorophenylacetyl) | 0.5 | 1.2 (G-protein) | Potent, but some β-arrestin activity | [3] |

| Analog B | N-Methyl-N-(3-chloro-4-methylphenylacetyl) | 1.2 | 3.5 (G-protein) | Reduced β-arrestin recruitment | [3] |

| Analog C | N-Methyl-N-(4-fluorophenylacetyl) | 5.8 | 15.7 (G-protein) | Lower potency | [5] |

| Analog D | N-Ethyl-N-(3,4-dichlorophenylacetyl) | 0.8 | 2.1 (G-protein) | Similar potency to lead, altered bias | [3] |

Key SAR Insights:

-

Aromatic Substitution: The nature and position of substituents on the N-acyl phenyl ring are critical for potency and selectivity. Electron-withdrawing groups, such as chlorine, at the 3 and 4 positions are often favored.

-

N-Alkylation: Small alkyl groups, such as methyl or ethyl, on the amide nitrogen are generally well-tolerated and can influence functional bias.

-

Amide Linker: The amide bond is a crucial hydrogen bond donor/acceptor for interaction with the receptor.

Biased Agonism and Signaling Pathways

The concept of biased agonism is central to the development of safer KOR-targeted therapeutics. Biased agonists preferentially activate one signaling pathway over another. In the context of KOR, the goal is to favor G-protein signaling, which is associated with analgesia, while minimizing β-arrestin signaling, which is linked to adverse effects.

Allosteric Modulation of G-Protein Coupled Receptors (GPCRs)

Beyond direct agonism, the cis-4-(aminomethyl)cyclohexylamine scaffold is also being explored for the development of allosteric modulators of GPCRs.[6] Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site of the endogenous ligand.[7] This offers several potential advantages, including:

-

Subtype Selectivity: Allosteric sites are often less conserved across receptor subtypes than orthosteric sites, allowing for the development of more selective drugs.

-

Saturability of Effect: The effect of an allosteric modulator is dependent on the presence of the endogenous ligand, which can lead to a more physiological and safer pharmacological profile.[8]

-

Modulation of Signal Bias: Allosteric modulators can influence the signaling bias of the endogenous ligand, offering another avenue for fine-tuning therapeutic effects.[9]

The development of cis-4-(aminomethyl)cyclohexylamine-based allosteric modulators is an active area of research, with potential applications across a wide range of GPCR targets implicated in CNS and other diseases.

Experimental Protocols

General Procedure for Amide Coupling

To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) is added O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Boc-Deprotection

The Boc-protected amide (1.0 eq) is dissolved in a solution of 4 M HCl in 1,4-dioxane. The reaction mixture is stirred at room temperature for 1-4 hours. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford the desired amine hydrochloride salt.

Future Directions and Conclusion

The this compound scaffold continues to be a rich source of inspiration for the design of novel therapeutics. The exploration of its structural analogs has led to significant advances in the development of biased KOR agonists with improved side-effect profiles. The application of this scaffold to the discovery of allosteric modulators of GPCRs represents a promising frontier in drug discovery.

Future research will likely focus on:

-

The development of more highly biased KOR agonists with optimized pharmacokinetic properties.

-

The identification of novel GPCR targets for which allosteric modulators based on this scaffold can provide therapeutic benefit.

-

The application of advanced computational methods to guide the design of next-generation analogs with enhanced potency and selectivity.

References

-

Glaudin, A. Determining Structure-Activity Relationships through Synthesis and Assessment of Kappa Opioid Receptor Analogs for the Development of Potent, Biased Opioid Analgesics. 2021. Available from: [Link]

-